

# ANG1005 Efficacy Studies: Technical Support & Troubleshooting Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ANG1005

Cat. No.: B10858675

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for interpreting and troubleshooting variable results in **ANG1005** efficacy studies.

## Frequently Asked Questions (FAQs)

Q1: What is **ANG1005** and what is its proposed mechanism of action?

A1: **ANG1005** is a novel drug conjugate consisting of three molecules of the chemotherapy agent paclitaxel covalently linked to the peptide vector Angiopep-2.<sup>[1][2]</sup> This design is intended to facilitate the crossing of the blood-brain barrier (BBB).<sup>[1][2]</sup> The Angiopep-2 peptide targets the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed on the endothelial cells of the BBB and is also upregulated on various tumor cells, including malignant glioma.<sup>[3][4]</sup> This receptor-mediated transcytosis allows **ANG1005** to penetrate the brain and tumor cells.<sup>[4]</sup> Once inside the tumor cells, it is believed that esterases cleave the paclitaxel from the Angiopep-2 backbone, allowing the paclitaxel to exert its anti-tumor effect by stabilizing microtubules.<sup>[1][5]</sup>

Q2: What is the rationale for conjugating paclitaxel to Angiopep-2?

A2: Paclitaxel is a potent anti-cancer agent used to treat various cancers, including breast and lung cancer.<sup>[2]</sup> However, its effectiveness against brain tumors is limited by the BBB, which is equipped with efflux pumps like P-glycoprotein (P-gp) that actively remove paclitaxel from the brain.<sup>[2][6]</sup> By conjugating paclitaxel to Angiopep-2, **ANG1005** is designed to bypass this P-gp

efflux and achieve higher concentrations in the brain compared to unconjugated paclitaxel.[2][6] Preclinical studies have shown that the brain uptake of **ANG1005** is significantly greater than that of paclitaxel.[5]

Q3: Has **ANG1005** shown efficacy in clinical trials?

A3: **ANG1005** has demonstrated activity in several clinical trials, particularly in patients with brain metastases. In a Phase II study involving patients with breast cancer and recurrent brain metastases, **ANG1005** treatment resulted in an intracranial objective response rate (iORR) of 15% as assessed by investigators and 8% by an independent radiology facility.[7] Patient benefit, defined as stable disease or better, was observed in 77% of evaluable patients intracranially.[7] In a Phase I study with recurrent malignant glioma patients, disease control was achieved in 56% of patients receiving doses of 300 mg/m<sup>2</sup> or higher.[3] However, in a Phase II study in patients with recurrent high-grade glioma (NCT01967810), the primary efficacy endpoints of objective response rate and progression-free survival were not met.[8][9]

## Troubleshooting Guide for Variable Results

Issue 1: Discrepancy in Objective Response Rates (ORR) Between Different Assessment Methods.

- Possible Cause: Differences in the interpretation of imaging results between local investigators and a centralized, independent radiology facility (IRF). In a Phase II study for breast cancer with brain metastases, the iORR was 15% by investigator assessment but 8% by IRF review.[7]
- Troubleshooting/Considerations:
  - Standardized Response Criteria: Ensure strict adherence to standardized response criteria, such as CNS RECIST 1.1, for all assessments.[7]
  - Blinded Independent Central Review (BICR): Incorporate a BICR into the study design to minimize bias in radiological interpretation.
  - Imaging Modality Limitations: Be aware of the limitations of traditional imaging modalities in assessing treatment response in the brain.[5] Consider incorporating advanced imaging

techniques, such as 18F-FLT-PET, which has shown a moderately strong association with MRI findings for **ANG1005**.[\[5\]](#)

## Issue 2: Higher Than Expected Variability in Patient Response Within the Same Trial.

- Possible Cause 1: Heterogeneity of the Patient Population. Clinical trials often enroll heavily pretreated patients who have received multiple prior therapies.[\[3\]](#)[\[7\]](#) For instance, in one study, 52% of patients with recurrent malignant glioma had received three or more prior therapies.[\[3\]](#) In another, 94% of patients with breast cancer brain metastases had prior taxane treatment.[\[7\]](#) This can lead to a more treatment-resistant disease and greater variability in response.
- Troubleshooting/Considerations:
  - Stratification: Stratify patients at enrollment based on key prognostic factors such as the number and type of prior therapies, and baseline performance status.
  - Subgroup Analysis: Plan for and conduct subgroup analyses to identify patient populations that may derive the most benefit from **ANG1005**.
- Possible Cause 2: Variable LRP1 Expression. **ANG1005** relies on the LRP1 receptor for entry into the brain and tumor cells.[\[4\]](#) The expression of LRP1 can be variable across different tumor types and even within the same tumor grade.[\[10\]](#) Studies have shown considerable variability in LRP1 mRNA expression in glioma cell lines and that its expression can differ between glioblastoma and lower-grade astrocytomas.[\[10\]](#) While LRP1 is often upregulated in high-grade gliomas, the level of expression may influence the uptake of **ANG1005** and, consequently, its efficacy.[\[10\]](#)
- Troubleshooting/Considerations:
  - Biomarker Analysis: Whenever feasible, collect tumor tissue to analyze LRP1 expression levels and correlate them with treatment outcomes.
  - Preclinical Modeling: In preclinical studies, use xenograft models with well-characterized LRP1 expression to investigate the correlation between receptor levels and **ANG1005** efficacy.

### Issue 3: Modest Efficacy Observed in a Recurrent High-Grade Glioma Phase II Trial.

- Possible Cause: The patient population in the NCT01967810 study was heavily pretreated and had recurrent disease, which is inherently difficult to treat.[8][11] The study included patients with glioblastoma who were refractory to bevacizumab, a particularly challenging patient group.[8]
- Troubleshooting/Considerations:
  - Earlier Lines of Therapy: Consider designing studies that evaluate **ANG1005** in earlier lines of treatment for high-grade glioma, before extensive resistance mechanisms develop.
  - Combination Therapies: Investigate the potential of combining **ANG1005** with other therapeutic agents that have different mechanisms of action.

## Data Presentation

Table 1: Summary of **ANG1005** Clinical Trial Efficacy Results

Study Phase	Patient Population	Dosage	Key Efficacy Endpoints & Results	Citation(s)
Phase II	Breast Cancer with Recurrent Brain Metastases (n=72)	600 mg/m <sup>2</sup> IV every 3 weeks	Intracranial ORR (iORR): 15% (investigator), 8% (IRF) Patient Benefit (Stable Disease or better): 77% (intracranial)	[7]
Phase I	Recurrent Malignant Glioma (n=63)	30-700 mg/m <sup>2</sup> IV every 21 days	Disease Control (≥ Stable Disease): 56% of patients dosed ≥ 300 mg/m <sup>2</sup>	[3]
Phase II (NCT01967810)	Recurrent High-Grade Glioma (n=73)	600 mg/m <sup>2</sup> IV every 21 days	Primary efficacy endpoints (ORR and PFS) were not met. Median PFS: 1.4 months	[8][9]
Phase I	Advanced Solid Tumors with Brain Metastases (n=56)	30-700 mg/m <sup>2</sup> IV every 3 weeks	Overall Partial Response (PR): 18.5% (5/27) at doses ≥420 mg/m <sup>2</sup>	[12]

Table 2: Summary of **ANG1005** Preclinical Efficacy in Xenograft Models

Xenograft Model	Treatment	Key Findings	Citation(s)
Intracerebral U87 MG glioblastoma	ANG1005 (50 mg/kg)	Significant increase in survival compared to control.	[6]
Intracerebral NCI-H460 lung carcinoma	ANG1005 (20 and 50 mg/kg)	Dose-dependent improvement in survival compared to control.	[2]
Intracerebral human tumor models	ANG1005	More potent inhibition of intracerebral human tumor xenografts than paclitaxel.	[5]

## Experimental Protocols

Protocol: Phase II Study of **ANG1005** in Breast Cancer with Recurrent Brain Metastases

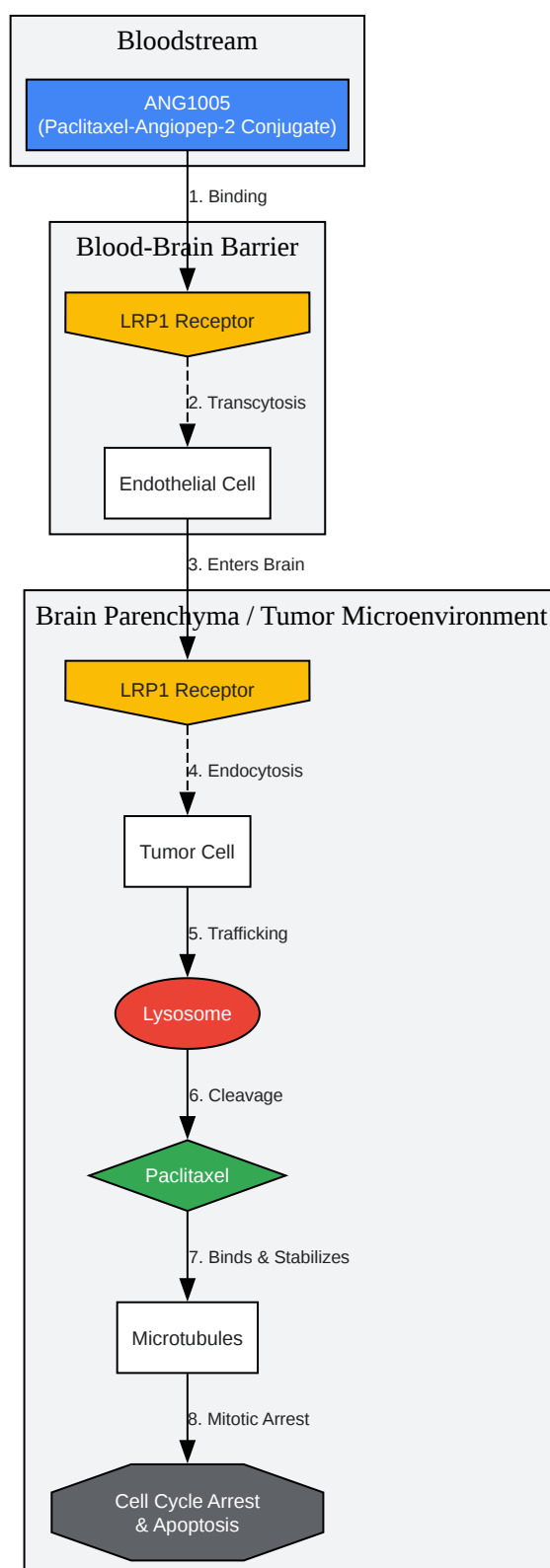
- Study Design: A multicenter, open-label, single-cohort Phase II study.[7]
- Patient Population: Adult female patients (n=72) with histologically confirmed breast cancer and unequivocal radiological evidence of recurrent brain metastases after CNS-targeted therapy. Patients were required to have at least one measurable brain lesion according to CNS RECIST criteria.[7]
- Dosage and Administration: **ANG1005** was administered intravenously at a dose of 600 mg/m<sup>2</sup> on Day 1 of each 21-day cycle.[7]
- Response Assessment: Intracranial tumor response was evaluated based on CNS RECIST 1.1 criteria by both the local investigator and an independent radiology facility. Extracranial response was assessed using RECIST 1.1.[7]

Protocol: Preclinical In Vivo Efficacy Study in an Intracerebral Tumor Model

- Animal Model: Nude mice.

- Tumor Cell Implantation: U87 MG glioblastoma cells were implanted by stereotaxy into the brains of the mice.[6]
- Treatment: Three days after implantation, animals were treated by intraperitoneal injection with either a vehicle control or **ANG1005** (50 mg/kg). Treatments were administered twice a week.[6]
- Efficacy Endpoint: The primary endpoint was survival. Mice were monitored daily for clinical symptoms and weight loss and were euthanized upon reaching terminal clinical endpoints.[6]

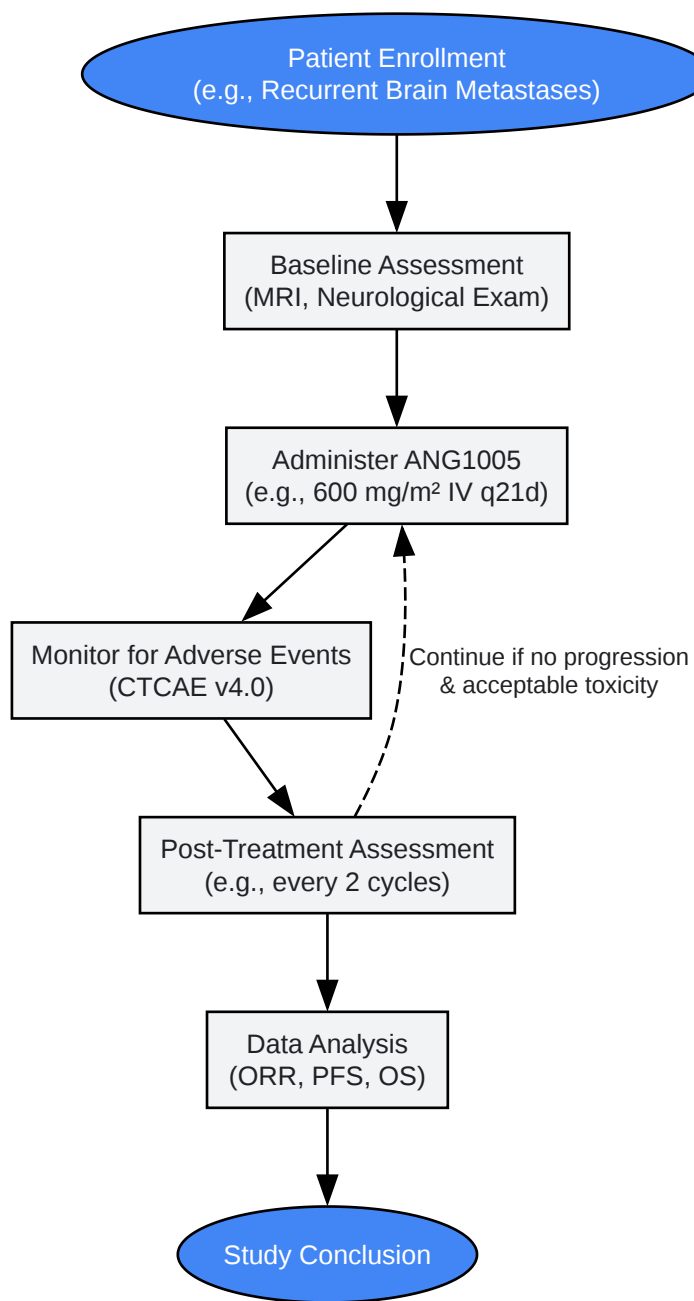
## Visualizations



[Click to download full resolution via product page](#)

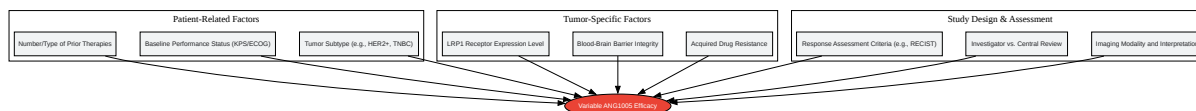
Caption: **ANG1005** Mechanism of Action Pathway.





[Click to download full resolution via product page](#)

Caption: Typical Clinical Trial Workflow for **ANG1005**.



[Click to download full resolution via product page](#)

Caption: Factors Contributing to Variable **ANG1005** Efficacy.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Antitumour activity of ANG1005, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Targeting metastatic breast cancer with ANG1005, a novel peptide-paclitaxel conjugate that crosses the blood-brain-barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ANG1005 for breast cancer brain metastases: correlation between 18F-FLT-PET after first cycle and MRI in response assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumour activity of ANG1005, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase II trial of blood–brain barrier permeable peptide-paclitaxel conjugate ANG1005 in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase II trial of blood-brain barrier permeable peptide-paclitaxel conjugate ANG1005 in patients with recurrent high-grade glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elevated expression of cholesterol transporter LRP-1 is crucially implicated in the pathobiology of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- To cite this document: BenchChem. [ANG1005 Efficacy Studies: Technical Support & Troubleshooting Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10858675#interpreting-variable-results-in-ang1005-efficacy-studies]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)